molecular formula C13H16N4O2 B2854813 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide CAS No. 2194450-03-6

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide

Cat. No. B2854813
CAS RN: 2194450-03-6
M. Wt: 260.297
InChI Key: UUOMVJVPZAZJLW-UHFFFAOYSA-N
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Description

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide, also known as PPIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPIC is a heterocyclic compound that belongs to the class of pyridinecarboxamides.

Mechanism of Action

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and immune response. 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a suitable candidate for drug development. However, 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide also has several limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. In addition, its potential toxicity and side effects need to be evaluated before it can be used as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its biological effects. Another direction is to evaluate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Further studies are also needed to evaluate its toxicity and safety profile. In addition, the development of novel derivatives of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a suitable candidate for drug development. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.

Synthesis Methods

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 2-cyanopyridine with acryloyl chloride to form 2-(2-cyano-4-oxo-4H-pyridin-3-yl)acrylic acid. The resulting compound is then reacted with piperazine to form 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide.

Scientific Research Applications

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-11(18)16-6-8-17(9-7-16)13-10(12(14)19)4-3-5-15-13/h2-5H,1,6-9H2,(H2,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMVJVPZAZJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carboxamide

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